Perillic Acid

Description

Molecular Architecture and Stereochemical Configuration

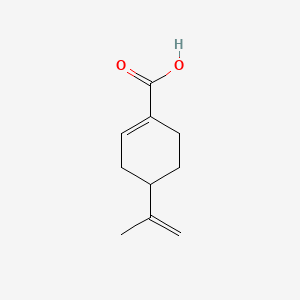

This compound possesses a distinctive molecular architecture based on a cyclohexene ring system with specific functional group positioning that defines its chemical identity. The compound exhibits the systematic name 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid, reflecting its structural composition of a six-membered cyclohexene ring bearing an isopropenyl substituent at the 4-position and a carboxylic acid functional group at the 1-position. The molecular weight of this compound is precisely determined at 166.22 grams per mole, with a monoisotopic mass of 166.099379691 atomic mass units.

The stereochemical configuration of this compound centers around the asymmetric carbon at position 4 of the cyclohexene ring, which creates the potential for enantiomeric forms. The compound exists primarily in two stereoisomeric configurations: the (S)-(-)-perillic acid and the (R)-(+)-perillic acid forms. The stereocenter at carbon 4 determines the spatial arrangement of the isopropenyl group, significantly influencing the compound's three-dimensional structure and subsequent physicochemical properties. The cyclohexene ring adopts a specific conformation that minimizes steric interactions while maintaining optimal orbital overlap for the conjugated system involving the carbon-carbon double bond and the carboxylic acid functionality.

The molecular geometry reveals an alpha,beta-unsaturated carboxylic acid system where the double bond of the cyclohexene ring is positioned adjacent to the carboxyl group, creating extended conjugation that affects the compound's electronic properties. The isopropenyl side chain at position 4 extends outward from the ring plane, with the terminal methylene group contributing to the compound's overall molecular flexibility. This structural arrangement results in a compound with defined geometric constraints imposed by the ring system while maintaining conformational freedom in the side chain region.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Monoisotopic Mass | 166.099379691 u | |

| Number of Stereocenters | 1 | |

| Rotatable Bond Count | 2 | |

| Number of Rings | 1 |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. The (S)-(-)-perillic acid demonstrates characteristic chemical shifts that reflect its unique molecular environment, with extensive Nuclear Magnetic Resonance data available from the Biological Magnetic Resonance Bank database. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns for the various hydrogen environments within the molecule, including the vinyl proton of the cyclohexene ring appearing at 6.985 parts per million, characteristic of the alpha,beta-unsaturated system.

The carbon-13 Nuclear Magnetic Resonance spectrum of this compound exhibits well-resolved signals corresponding to the ten carbon atoms in the molecular structure. The carboxyl carbon appears at 170.0116 parts per million, consistent with the expected chemical shift for carboxylic acid functionality. The vinyl carbons of both the cyclohexene ring and the isopropenyl group appear in the characteristic alkenic region, with the ring vinyl carbon at 139.6057 parts per million and the terminal methylene carbon of the isopropenyl group at 109.6005 parts per million. The aliphatic carbons of the cyclohexene ring system display chemical shifts ranging from 20.8841 to 41.1394 parts per million, reflecting their saturated nature and specific chemical environments.

Fourier Transform Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and structural features. The broad absorption band observed between 2300-3200 wavenumbers corresponds to the hydroxyl group of the carboxylic acid functionality, exhibiting the typical broadening associated with hydrogen bonding interactions. The carbonyl stretch of the carboxylic acid appears at approximately 1690 wavenumbers, slightly lower than typical aliphatic carboxylic acids due to the conjugation with the cyclohexene double bond system. The carbon-carbon double bond stretches appear around 1640 wavenumbers for the cyclohexene ring system.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of this compound structure. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound. Key fragmentation patterns include the loss of the carboxylic acid functionality, resulting in fragment ions at mass-to-charge ratio 121, and the formation of characteristic cyclohexene-derived fragments. The base peak typically appears at mass-to-charge ratio 68, corresponding to the cyclohexene ring system after loss of substituents. Mass spectrometry-mass spectrometry analysis reveals precursor ion behavior with collision-induced dissociation patterns that confirm the structural assignment and provide additional structural information for definitive identification.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Vinyl proton at 6.985 ppm | Ring double bond confirmation |

| ¹³C Nuclear Magnetic Resonance | Carboxyl carbon at 170.01 ppm | Carboxylic acid functionality |

| Fourier Transform Infrared | Carbonyl stretch at 1690 cm⁻¹ | Conjugated carboxylic acid |

| Mass Spectrometry | Molecular ion at m/z 166 | Molecular weight confirmation |

Thermodynamic Stability and Solubility Profiles

The thermodynamic properties of this compound reflect its unique structural characteristics and influence its behavior in various chemical environments. The compound demonstrates moderate thermodynamic stability under standard conditions, with its conjugated system contributing to overall molecular stabilization through resonance effects. The acid dissociation constant (pKa) of this compound has been determined to be approximately 4.79, indicating moderately weak acid strength that is typical for carboxylic acids with electron-withdrawing conjugated systems. This pKa value suggests that this compound exists predominantly in its protonated form under physiological pH conditions, with significant ionization occurring only at elevated pH values.

Solubility characteristics of this compound demonstrate marked pH dependence, with enhanced solubility observed under alkaline conditions where the compound exists in its ionized perillate form. The aqueous solubility at neutral pH is approximately 1.63 grams per liter, reflecting the compound's moderately hydrophobic character. The logarithmic partition coefficient (LogP) value of 2.47 indicates a preference for organic phases over aqueous environments, consistent with the compound's terpenoid nature and the presence of the hydrophobic cyclohexene ring system and isopropenyl group.

The pH-dependent solubility behavior of this compound has significant implications for its formulation and stability in aqueous systems. Research demonstrates that optimal antimicrobial efficacy and stability occur within a pH range of 4.5 to 6.5, where the compound maintains adequate solubility while preserving its molecular integrity. At pH values below 4, the compound exhibits reduced solubility due to predominant protonation, while at pH values above 7, although solubility increases due to ionization, chemical stability may be compromised under certain conditions.

Thermodynamic phase behavior studies reveal important characteristics regarding the compound's crystallization and melting properties. The (S)-(-)-perillic acid enantiomer exhibits a melting point range of 129-131 degrees Celsius, indicating relatively high thermal stability in the solid state. The compound demonstrates predictable density characteristics of approximately 1.068 grams per cubic centimeter, reflecting its organic nature and molecular packing efficiency in the crystalline state. These thermodynamic parameters are essential for understanding processing conditions and formulation requirements in various applications.

Comparative Analysis of Enantiomeric Forms

The enantiomeric forms of this compound, (S)-(-)-perillic acid and (R)-(+)-perillic acid, exhibit distinct physicochemical properties despite sharing identical molecular formulas and connectivity patterns. The stereochemical differences at the 4-position of the cyclohexene ring result in mirror-image molecular geometries that influence their optical activity, biological interactions, and chemical behavior. The (S)-(-)-perillic acid enantiomer demonstrates a specific optical rotation of [α]₂₀/D = -102°, while the (R)-(+)-perillic acid exhibits the opposite optical rotation of equal magnitude. These optical rotation values provide definitive identification of the absolute stereochemical configuration and serve as important analytical parameters for enantiomeric purity assessment.

The source and biosynthetic origin of each enantiomer differs significantly, with important implications for their availability and applications. The (S)-(-)-perillic acid occurs naturally and can be obtained through various synthetic routes, while the (R)-(+)-perillic acid represents the primary metabolite formed from the biotransformation of (R)-(+)-limonene in biological systems. This metabolic relationship establishes (R)-(+)-perillic acid as the physiologically relevant form in human metabolism, despite previous research focus on the (S)-enantiomer for various biological activity studies.

Comparative spectroscopic analysis reveals subtle but detectable differences between the enantiomeric forms, particularly in their Nuclear Magnetic Resonance spectra when analyzed in chiral environments. While the basic chemical shift patterns remain identical in achiral solvents, the presence of chiral derivatizing agents or chiral solvents can reveal diagnostic differences that enable enantiomeric discrimination. The Fourier Transform Infrared spectra of both enantiomers are essentially identical, as expected for compounds differing only in stereochemical configuration, with no detectable differences in vibrational frequencies or absorption intensities.

The crystallographic properties of the enantiomeric forms demonstrate interesting solid-state behavior patterns. Both enantiomers exhibit similar melting point ranges and thermal stability characteristics, with the (S)-(-)-form showing a melting point of 129-131 degrees Celsius. The crystal packing arrangements differ between enantiomers, potentially affecting their dissolution rates and solid-state stability profiles. These differences become particularly important in pharmaceutical applications where enantiomeric purity and solid-state form can significantly influence performance characteristics.

Chemical reactivity patterns between the enantiomeric forms show remarkable similarity in most chemical transformations, with stereochemical differences becoming apparent only in reactions involving other chiral reagents or catalysts. The acid-base properties, including pKa values and ionization behavior, remain essentially identical between enantiomers, reflecting the identical electronic environments of the carboxylic acid functionality. However, enzymatic transformations and biological interactions frequently demonstrate marked enantioselectivity, highlighting the importance of stereochemical considerations in biological systems.

Properties

IUPAC Name |

4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMSBUVCWHORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864105 | |

| Record name | 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7694-45-3 | |

| Record name | Perillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7694-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKS69DU4ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 °C | |

| Record name | Perillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Perillic acid (PA), a monoterpene derived from d-limonene, has garnered significant attention in recent years for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

This compound is a colorless, viscous liquid with a molecular formula of C_10H_16O_2. It is primarily obtained through the oxidation of limonene, a compound abundant in citrus fruits. The bioconversion process often employs microbial systems, such as the yeast Yarrowia lipolytica, which can efficiently transform limonene into this compound, enhancing its yield and concentration for research and therapeutic use .

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Protein Prenylation : PA inhibits protein prenylation, a post-translational modification crucial for the function of many oncogenes. This mechanism is pivotal in its anticancer effects .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating pro-apoptotic proteins such as Bax and caspase-3 .

- Cell Cycle Arrest : PA has been observed to cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Anticancer Activity

Numerous studies have documented the anticancer properties of this compound across different types of cancer:

- In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma. For instance, this compound was found to enhance the efficacy of cisplatin and radiation therapy when used in combination treatments .

- In Vivo Studies : A notable study involving mice showed that derivatives of this compound exhibited remarkable tumor growth inhibition without substantial toxicity to normal tissues .

Table 1: Summary of Anticancer Studies Involving this compound

Clinical Applications

This compound is currently being investigated for its potential therapeutic applications in oncology. One prominent example is the clinical trial involving NEO100, an intranasal formulation of perillyl alcohol that metabolizes into this compound upon administration. This trial aims to evaluate its efficacy against glioblastoma, with preliminary results indicating successful delivery to brain tumor tissues .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies. It has been reported to have low toxicity levels in animal models, making it a promising candidate for further clinical development. However, comprehensive toxicological evaluations are necessary to establish safe dosing regimens for human applications.

Scientific Research Applications

Anticancer Properties

Perillic acid has been extensively studied for its anticancer effects. It is believed to exert its activity primarily through the inhibition of protein prenylation, a process crucial for the function of several oncogenic proteins.

- Mechanism of Action : this compound interferes with the post-translational modification of proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and U251 (glioblastoma) cells .

- Clinical Studies : In clinical settings, this compound has been administered in lemonade form to evaluate its bioavailability and pharmacokinetics. One study found that after consuming Mediterranean-style lemonade rich in d-limonene, plasma levels of this compound peaked at about one hour post-consumption, indicating effective absorption and a terminal elimination half-life ranging from 0.82 to 1.84 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in human studies:

- Bioavailability : Research indicates that this compound is bioavailable following oral consumption of citrus products high in d-limonene. The maximum plasma concentration achieved was between 2.08 to 13.98 µM after ingestion .

- Metabolism : this compound is rapidly metabolized, with studies showing significant variation in plasma concentrations over time. The area under the plasma concentration-time curve ranged from 5.07 to 32.59 µM·h, indicating variable systemic exposure among individuals .

Other Therapeutic Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:

- Neurological Effects : Recent studies have suggested that this compound may influence serotonin metabolism by stimulating serotonin synthesis and inhibiting its degradation . This property could have implications for mood disorders and other neurological conditions.

- Agricultural Uses : this compound's antimicrobial properties make it a candidate for use in agriculture as a natural pesticide or fungicide. Its ability to inhibit the growth of certain pathogens could enhance crop protection strategies.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Antitumor Activity : A study involving modified derivatives of this compound demonstrated enhanced anti-proliferative effects against cancer cell lines compared to the parent compound . This suggests that structural modifications can optimize its therapeutic potential.

- Bioconversion Processes : Research has explored bioconversion methods using microorganisms such as Yarrowia lipolytica to produce this compound from limonene-rich substrates like orange essential oil. Optimized conditions led to significant yields of this compound, showcasing its potential for industrial applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits protein prenylation; induces apoptosis | Effective against liver and brain cancer cells |

| Pharmacokinetics | Bioavailability after oral consumption; rapid metabolism | Peak plasma concentration within 1 hour |

| Neurological Effects | Influences serotonin metabolism | Potential implications for mood disorders |

| Agricultural Uses | Antimicrobial properties; potential as a natural pesticide | Inhibits growth of certain pathogens |

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Perillic Acid

Pharmacokinetic and Metabolic Differences

Table 2: Pharmacokinetic Profiles

Table 3: Production Methods and Yields

- Key Insight : Microbial engineering (e.g., C. tropicalis) achieves higher specificity than whole-cell biotransformation, which often produces mixed derivatives (e.g., alcohols, ketones) .

Preparation Methods

Early Isolation and Structural Elucidation

This compound was first identified in 1911 during the structural characterization of perillaldehyde, a key component of Perilla frutescens essential oil. Semmler and Zaar isolated PA as an oxidation product of perillaldehyde, employing sequential reactions involving hydroxylamine, acetic anhydride, and hydrolysis to confirm its carboxylic acid structure. Early synthetic routes relied on stoichiometric oxidants like potassium permanganate, which suffered from low selectivity and yields below 20% due to competing epoxidation and dihydroxylation side reactions.

Organic Synthesis Routes

Chemical Oxidation of Limonene

The direct oxidation of (R)-(+)-limonene remains a cornerstone of PA synthesis. Modern protocols employ palladium(II) catalysts with benzoquinone oxidants in alcoholic solvents, achieving 45–60% yields under mild conditions (25–40°C). However, competing pathways often generate carveol esters and perillyl alcohol, necessitating costly purification steps. Recent advances in catalyst design have addressed these challenges:

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/benzoquinone | 30 | 58 | 72 | |

| Mn(III) salen complexes | 25 | 41 | 85 | |

| SiO₂-supported Au nanoparticles | 40 | 67 | 91 |

Notably, gold nanoparticles on modified silica supports enhance regioselectivity for the C-7 oxidation site, suppressing dihydroxylation byproducts through steric hindrance.

Epoxide Rearrangement Pathways

A four-step synthesis from (+)-limonene epoxide via palladium(0)-mediated allylic acetate rearrangement achieves 78% overall yield:

This route benefits from high enantiomeric purity (>99% ee) but requires specialized equipment for oxygen-sensitive palladium catalysis.

Microbial Biotransformation

Bacterial Systems

Pseudomonas putida GS1 biofilms in tubular reactors demonstrate exceptional PA productivity (34 g/L/day) through the p-cymene degradation pathway. Key parameters:

-

Substrate delivery : Membrane-aerated systems with 0.5 vvm oxygen supply

-

Biofilm stability : Glycerol co-feeding maintains catalytic activity for >120 hours

-

Product inhibition mitigation : Segmented flow with in situ anion exchange resin adsorption

Comparative analysis of bacterial strains:

| Strain | Limonene Conversion (%) | PA Titer (g/L) | Optical Purity (% ee) |

|---|---|---|---|

| P. putida GS1 | 98 | 34 | 99 (R) |

| Rhodococcus erythropolis | 81 | 22 | 95 (R) |

| Mycobacterium sp. | 67 | 18 | 88 (R) |

Yeast-Based Production

Yarrowia lipolytica ATCC 18942 achieves 29.7% molar yield from orange essential oil (89.1% limonene) under optimized conditions:

-

Critical parameters :

Process intensification through two-phase systems (e.g., silicone oil immiscible phase) increases PA titers to 31 g/L by reducing substrate toxicity.

Continuous Flow Bioreactors

The segmented-flow biofilm reactor represents a paradigm shift in PA manufacturing:

Design Specifications :

Performance Metrics :

| Metric | Value |

|---|---|

| Volumetric productivity | 8.1 g/L/h |

| Space-time yield | 194 g/L/day |

| Catalyst longevity | >500 hours |

This system enables 98% substrate conversion with 91% carbon recovery, outperforming batch processes in energy efficiency (23% reduction in kWh/kg PA).

Industrial-Scale Process Optimization

Feedstock Flexibility

Orange essential oil (≤89% limonene) serves as a viable alternative to purified substrates:

| Parameter | Purified Limonene | Orange Oil |

|---|---|---|

| PA titer (g/L) | 0.793 | 0.872 |

| Molar yield (%) | 24.2 | 29.7 |

| Byproduct formation (%) | 12 | 18 |

Q & A

Q. What are the primary microbial systems used for perillic acid biosynthesis, and what substrates are typically employed?

this compound is synthesized via microbial bioconversion of limonene, a monoterpene found in citrus oils. Key microorganisms include Yarrowia lipolytica (optimized for orange oil conversion ), Candida tropicalis (engineered for de novo synthesis from glucose ), and Pseudomonas putida (used in fed-batch bioreactors ). Substrates range from high-purity limonene to industrial orange essential oil (89–97% limonene content) .

Q. What analytical methods are validated for quantifying this compound in bioconversion supernatants?

Gas chromatography (GC) with acid-induced precipitation is widely used. A validated GC method (HP-Innowax column, 50–250°C ramp) achieves linearity (R² = 0.9992), detection limits of 10.4 µg/mL, and repeatability <2.1% RSD . LC-HRMS is also employed for metabolite identification, including phase II conjugates like this compound glucuronide .

Advanced Research Questions

Q. How can experimental design methodologies optimize this compound yield in microbial bioconversion?

Statistical designs like fractional factorial and central composite (CCD) are critical. Key variables include limonene concentration (optimal: 0.16% v/v), pH (6.9), and temperature (25°C). CCD in Y. lipolytica doubled yield to 0.793 g/L after substrate replenishment . Nutrient addition and cell mass (20 g/L) were screened but deemed less impactful .

Table 1: Optimized Bioconversion Parameters (Selected Data)

| Organism | Substrate | Yield (g/L) | Molar Yield (%) | Key Factors | Reference |

|---|---|---|---|---|---|

| Y. lipolytica | Orange oil | 0.872 | 29.7 | pH 6.9, 0.16% limonene | |

| C. tropicalis (5-L fermenter) | Glucose (engineered) | 0.107 | N/A | CYP7176/CPR expression |

Q. What genetic engineering strategies enhance de novo this compound synthesis in non-conventional yeasts?

In C. tropicalis, cytoplasmic expression of truncated limonene synthase (tLS_Ms) increased limonene production 2.78-fold. Overexpression of mutant ERG20WW (F95W/N126W) enhanced geranyl diphosphate flux, boosting limonene titers 11.33-fold. Heterologous expression of CYP7176 (cytochrome P450) and CPR (reductase) enabled direct this compound synthesis from glucose, achieving 106.69 mg/L in a 5-L fermenter .

Q. How do conflicting results on compartmentalized enzyme expression impact terpene engineering?

While mitochondrial/peroxisomal targeting of tLS_Ms in C. tropicalis reduced limonene yields (vs. cytoplasmic expression), organelle-specific physicochemical properties may still benefit pathway isolation. This contrasts with S. cerevisiae, where peroxisomal compartmentalization improved sesquiterpene yields .

Q. What molecular mechanisms underlie this compound’s anticancer activity, and how are they evaluated?

this compound induces apoptosis via upregulation of Bax, p21, and caspase-3, and inhibits protein prenylation (e.g., RAS signaling). Mechanistic studies use in vitro assays measuring HMG-CoA reductase inhibition and prenyltransferase activity . Dose-dependent cytotoxicity is validated in glioblastoma and lung cancer models .

Methodological and Safety Considerations

Q. How should researchers address discrepancies in microbial strain performance for limonene bioconversion?

Comparative studies suggest Y. lipolytica excels in crude substrate tolerance (e.g., orange oil), while engineered C. tropicalis offers higher metabolic control. Pseudomonas spp. show rapid limonene degradation but require fed-batch systems to mitigate toxicity .

Q. What toxicological precautions are necessary when handling this compound in laboratory settings?

While not classified as carcinogenic, this compound requires PPE (gloves, goggles) and ventilation due to acute toxicity risks. Safety protocols include acid-neutralizing spill kits and waste disposal per local regulations .

Q. How can researchers validate this compound’s metabolic stability in preclinical models?

LC-HRMS identifies phase II metabolites (e.g., glucuronides, sulfates) in murine models. Metabolic switching studies in obese mice reveal dose-dependent accumulation in plasma and liver, informing pharmacokinetic profiles .

Data Contradictions and Open Questions

Q. Why do some studies report lower this compound yields from orange oil vs. pure limonene, despite optimized conditions?

Orange oil’s impurities (e.g., valencene) may inhibit Y. lipolytica activity. However, recent work achieved 29.7% molar yield from orange oil, surpassing pure limonene (23.1%), likely due to synergistic nutrients in crude substrates .

Q. What limits the scalability of de novo this compound production in engineered microbes?

Challenges include glucose-to-limonenepathway inefficiency and cytotoxicity of intermediates. Modular engineering in C. tropicalis improved titers, but industrial-scale fermentation requires further redox balancing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.